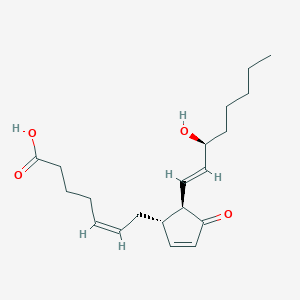

Pgj2

説明

特性

IUPAC Name |

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOQENZZLBSFKO-POPPZSFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041105 | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60203-57-8 | |

| Record name | PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60203-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-delta-9-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Dance of Resolution: An In-depth Technical Guide to the Mechanism of Action of 15d-PGJ2 in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Its profound anti-inflammatory effects on macrophages, key orchestrators of the immune response, have positioned it as a significant molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 15d-PGJ₂ in macrophages, with a focus on its complex signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action: A Multi-pronged Approach

15d-PGJ₂ exerts its influence on macrophages through a sophisticated network of signaling pathways, acting in both a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent manner. These mechanisms converge to suppress pro-inflammatory gene expression, promote a pro-resolving macrophage phenotype, and modulate cytokine production.

Inhibition of the NF-κB Signaling Pathway

A cornerstone of 15d-PGJ₂'s anti-inflammatory activity is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[1][2] This inhibition is achieved through multiple mechanisms:

-

PPARγ-Dependent Transrepression: 15d-PGJ₂ is a natural high-affinity ligand for PPARγ.[1] Upon activation, PPARγ can interfere with the transcriptional activity of NF-κB by preventing the clearance of co-repressor complexes from the promoters of inflammatory genes.

-

PPARγ-Independent Inhibition:

-

Direct Covalent Modification of IKK: 15d-PGJ₂ can directly interact with and inhibit the IκB kinase (IKK) complex, a critical upstream kinase in the NF-κB cascade.[1][3] This is achieved through the covalent modification of cysteine residues in IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[3][4]

-

Direct Covalent Modification of NF-κB subunits: 15d-PGJ₂ can also directly modify cysteine residues within the DNA-binding domains of NF-κB subunits, such as p65 and p50, thereby inhibiting their ability to bind to DNA and activate transcription.[1][2]

-

Activation of the Nrf2 Antioxidant Pathway

15d-PGJ₂ is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[5][6]

-

Keap1 Modification: 15d-PGJ₂ covalently binds to cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), the cytosolic repressor of Nrf2.[5][7] This modification leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2.

-

ARE-driven Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes such as heme oxygenase-1 (HO-1) and peroxiredoxin I (PrxI).[5] The induction of these enzymes contributes to the anti-inflammatory effects of 15d-PGJ₂.

Modulation of Macrophage Polarization

15d-PGJ₂ plays a crucial role in shifting macrophage polarization from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[8][9]

-

Inhibition of M1 Markers: 15d-PGJ₂ significantly inhibits the expression of M1 markers such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and IL-12 in LPS-stimulated macrophages.[8]

-

Promotion of M2 Markers: While 15d-PGJ₂ alone may not strongly induce M2 polarization, it synergistically enhances the expression of M2 markers like Arginase-1 (Arg-1) and CD206 when co-treated with M2-polarizing cytokines like IL-4.[8][10]

Inhibition of STAT3 Signaling

15d-PGJ₂ has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in inflammatory responses and cell survival.[11][12] This inhibition is PPARγ-independent and occurs through the covalent modification of a cysteine residue (Cys259) in STAT3, preventing its phosphorylation and activation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of 15d-PGJ₂ on macrophage functions.

Table 1: Inhibition of NF-κB Activity

| Cell Type | Stimulus | 15d-PGJ₂ Concentration | Effect | Reference |

| RAW 264.7 | LPS/IFN-γ | ~0.5 µM | Half-maximal inhibition of NF-κB DNA binding | [13] |

| RAW 264.7 | LPS | 10 µM | Significant inhibition of COX-2 promoter activity | [1] |

| HeLa (PPARγ-negative) | TNF-α | 10 µM | ~50% inhibition of NF-κB reporter activity | [1] |

| HeLa (PPARγ-positive) | TNF-α | 2.5 µM | ~50% inhibition of NF-κB reporter activity | [1] |

Table 2: Modulation of Cytokine Production

| Cell Type | Stimulus | 15d-PGJ₂ Concentration | Cytokine | Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 10 µM | IL-1β, IL-12 | Significant inhibition of mRNA expression | [8] |

| Splenic Macrophages (from injured mice) | LPS | In vivo treatment | Inflammatory mediators | Significant reduction | [7] |

| THP-1 cells | IL-10 | 10 µM | - | Blocked IL-10-induced STAT3 phosphorylation | [11] |

Table 3: Macrophage Polarization

| Cell Type | Treatment | M1 Marker (iNOS, IL-1β, IL-12 mRNA) | M2 Marker (Arg-1, CD206) | Reference |

| BMDMs | LPS + 10 µM 15d-PGJ₂ | ↓ | - | [8] |

| BMDMs | IL-4 + 15d-PGJ₂ | - | ↑ (synergistic increase) | [8] |

| Colonic Macrophages (in vivo DSS colitis model) | 15d-PGJ₂ treatment | ↓ M1 proportion (CD86+) | ↑ M2 proportion (CD206+) | [9] |

Detailed Experimental Protocols

Western Blot for NF-κB Pathway Proteins

This protocol is for assessing the effect of 15d-PGJ₂ on the phosphorylation and degradation of IκBα and the phosphorylation of NF-κB p65.

Methodology:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Pre-treat cells with desired concentrations of 15d-PGJ₂ (e.g., 1-10 µM) for 1-2 hours. Stimulate with LPS (100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Macrophage Polarization

This protocol outlines the procedure for analyzing M1 and M2 macrophage populations.

Methodology:

-

Cell Culture and Polarization: Culture bone marrow-derived macrophages (BMDMs). For M1 polarization, treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. For M2 polarization, treat with IL-4 (20 ng/mL) for 24 hours. Co-treat with 15d-PGJ₂ (e.g., 10 µM) as required.

-

Cell Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Block Fc receptors with an anti-CD16/32 antibody. Stain with fluorescently-conjugated antibodies against surface markers: F4/80 (general macrophage marker), CD86 (M1 marker), and CD206 (M2 marker) for 30 minutes on ice.

-

Flow Cytometry Analysis: Analyze stained cells on a flow cytometer. Gate on the F4/80 positive population and then analyze the expression of CD86 and CD206 to quantify M1 and M2 populations, respectively.

ELISA for Cytokine Production

This protocol describes the measurement of secreted cytokines in macrophage culture supernatants.

Methodology:

-

Sample Collection: Culture macrophages and treat with stimuli and 15d-PGJ₂ as described previously. Collect the culture supernatant at desired time points (e.g., 24 hours).

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

15d-PGJ₂ is a multifaceted immunomodulatory lipid that potently regulates macrophage function through a combination of PPARγ-dependent and -independent mechanisms. Its ability to inhibit key pro-inflammatory pathways like NF-κB and STAT3, activate the protective Nrf2 pathway, and promote a shift towards a pro-resolving M2 macrophage phenotype underscores its therapeutic potential for a range of inflammatory diseases. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this intriguing endogenous molecule.

References

- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transcription Factor Nrf2 Regulates Inflammation by Mediating the Effect of 15-Deoxy-Δ12,14-Prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2-dependent gene expression by 15-deoxy-Delta12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 9. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Inhibition of IL-10-induced STAT3 activation by 15-deoxy-Delta12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a terminal metabolite of the cyclooxygenase pathway-derived prostaglandin D₂. It has emerged as a potent endogenous anti-inflammatory and pro-resolving lipid mediator. Its mechanisms of action are multifaceted, involving both receptor-dependent and independent pathways, and culminating in the modulation of key inflammatory signaling cascades. This technical guide provides an in-depth overview of the core mechanisms of 15d-PGJ₂, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in this field.

Core Mechanisms of Action

15d-PGJ₂ exerts its anti-inflammatory effects through two primary, often interconnected, mechanisms: activation of the peroxisome proliferator-activated receptor γ (PPARγ) and direct, covalent modification of key signaling proteins.

PPARγ-Dependent Mechanisms

15d-PGJ₂ is a natural, high-affinity ligand for PPARγ, a nuclear receptor that acts as a transcription factor.[1][2][3] Upon binding, 15d-PGJ₂ induces a conformational change in PPARγ, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their expression.

The anti-inflammatory consequences of PPARγ activation by 15d-PGJ₂ include:

-

Transrepression of Pro-inflammatory Transcription Factors: The activated PPARγ/RXR heterodimer can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT). This interference can occur through competition for limited co-activators or direct protein-protein interactions, leading to a reduction in the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

-

Induction of Anti-inflammatory Genes: PPARγ activation can also upregulate the expression of genes with anti-inflammatory properties.

PPARγ-Independent Mechanisms

A key feature of 15d-PGJ₂ is its reactive α,β-unsaturated carbonyl group within its cyclopentenone ring. This allows it to form covalent adducts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, via a process called Michael addition. This covalent modification can directly alter the function of key inflammatory signaling proteins, independent of PPARγ activation.[3][4]

Key PPARγ-independent actions of 15d-PGJ₂ include:

-

Direct Inhibition of the NF-κB Pathway: 15d-PGJ₂ can directly inhibit multiple steps in the NF-κB signaling cascade. It has been shown to covalently modify and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[4] This traps NF-κB in an inactive state in the cytoplasm. Furthermore, 15d-PGJ₂ can directly modify cysteine residues within the DNA-binding domains of NF-κB subunits, such as p50 and p65, thereby preventing their binding to DNA and transcriptional activation of pro-inflammatory genes.[5][6]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: 15d-PGJ₂ can influence the activity of MAPK pathways, including p38 and JNK. The outcomes of this modulation can be cell-type and context-dependent, sometimes leading to pro-apoptotic effects in cancer cells but contributing to the resolution of inflammation in immune cells.[7][8]

-

Activation of the Nrf2-Keap1 Pathway: 15d-PGJ₂ can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response. By covalently modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2, 15d-PGJ₂ promotes the translocation of Nrf2 to the nucleus. There, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[9][10][11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 15d-PGJ₂.

Figure 1. PPARγ-Dependent Signaling of 15d-PGJ2.

Figure 2. PPARγ-Independent Inhibition of NF-κB by 15d-PGJ2.

Figure 3. Modulation of MAPK and Nrf2 Pathways by 15d-PGJ2.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activities of 15d-PGJ₂.

Table 1: In Vitro Efficacy of 15d-PGJ₂

| Parameter | Cell Type | Assay | Value | Reference(s) |

| PPARγ Activation (EC₅₀) | C3H10T1/2 fibroblasts | Adipocyte Differentiation | 7 µM | MCE |

| NF-κB DNA Binding Inhibition | HeLa cells | EMSA | 3-6 µM | [12] |

| MAPK (p38, JNK) Phosphorylation | HUVECs | Western Blot | 1-20 µM (peak at 4-8h) | [7] |

| Nrf2 Nuclear Translocation | MCF-7 cells | Western Blot | 30 µM | [9] |

| Cytokine (TNF-α) Production Inhibition | Vδ2+ T cells | Flow Cytometry | Dose-dependent | [1] |

| Macrophage M1 Marker (iNOS, IL-1β, IL-12) Inhibition | BMDMs | Real-time PCR | 10 µM | [13] |

Table 2: Effects of 15d-PGJ₂ on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Cell Type/Model | Effect | Concentration/Dose | Reference(s) |

| IL-1β, IL-6, TNF-α | TPA-treated monocytes | Inhibition | Not specified | [14] |

| IL-10, IL-12 | LPS-treated macrophages | Inhibition | Not specified | [14] |

| MCP-1, MIF, TNF-α, MMP-9 | ApoE knockout mice | Decreased expression | Not specified | [15] |

| IL-8 | Human monocytes/macrophages | Induction | 2.5 x 10⁻⁶ M | [16] |

| IL-2, IL-6, IL-12, TNF-α | ConA-induced hepatitis (mice) | Reduced production | Not specified | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 15d-PGJ₂ are provided below.

Western Blot Analysis of NF-κB, MAPK, and Nrf2 Pathways

This protocol describes the detection of total and phosphorylated proteins in key signaling pathways modulated by 15d-PGJ₂.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-Lamin B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

15d-PGJ₂ (and vehicle control, e.g., DMSO)

Procedure:

-

Cell Culture and Treatment: Plate cells to desired confluency and treat with various concentrations of 15d-PGJ₂ or vehicle for specified time points.

-

Cell Lysis:

-

For total protein lysates, wash cells with ice-cold PBS and lyse with lysis buffer.

-

For nuclear and cytoplasmic fractions (to assess Nrf2 translocation), use a nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions).

ELISA for Cytokine Quantification

This protocol outlines the measurement of secreted cytokines in cell culture supernatants or plasma following 15d-PGJ₂ treatment.

Materials:

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

-

Cell culture supernatants or plasma samples from 15d-PGJ₂-treated and control groups

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants or plasma at desired time points after treatment with 15d-PGJ₂. Centrifuge to remove debris.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate as specified in the protocol.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody.

-

Incubate and wash.

-

Add the enzyme-substrate solution and incubate to allow color development.

-

Add the stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

Flow Cytometry for Macrophage Polarization

This protocol details the analysis of M1 and M2 macrophage populations in response to 15d-PGJ₂.

Materials:

-

Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD45, CD11b, F4/80) and polarization markers (e.g., CD86 for M1, CD206 for M2)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization buffer (if intracellular staining is required)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) and treat with 15d-PGJ₂ and/or polarizing stimuli (e.g., LPS for M1, IL-4 for M2).

-

Staining:

-

Harvest cells and wash with FACS buffer.

-

Resuspend cells in FACS buffer containing the cocktail of fluorochrome-conjugated antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

(Optional) If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

-

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software. Gate on the macrophage population (e.g., CD45⁺CD11b⁺F4/80⁺) and then determine the percentage of M1 (CD86⁺) and M2 (CD206⁺) cells.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of 15d-PGJ₂ on inflammation.

Figure 4. Representative Experimental Workflow.

Conclusion

15d-PGJ₂ is a pleiotropic lipid mediator with potent anti-inflammatory and pro-resolving properties. Its ability to act through both PPARγ-dependent and -independent mechanisms, targeting key inflammatory pathways such as NF-κB, MAPK, and Nrf2, makes it a significant molecule in the resolution of inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of 15d-PGJ₂ and related compounds. A thorough understanding of its complex mechanisms of action is crucial for the development of novel anti-inflammatory and pro-resolving therapies.

References

- 1. Effects of 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) and Rosiglitazone on Human Vδ2+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Deoxy-Delta 12,14-prostaglandin J2 inhibition of NF-kappaB-DNA binding through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 15-Deoxy-Δ12,14-prostaglandin J2 Upregulates VEGF Expression via NRF2 and Heme Oxygenase-1 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 14. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 15-Deoxy-Δ12,14 Prostaglandin J2 Reduces the Formation of Atherosclerotic Lesions in Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential regulation of chemokine gene expression by 15-deoxy-delta 12,14 prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂): An In-Depth Technical Guide to its Role as an Endogenous PPARγ Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) is a naturally occurring prostaglandin that has garnered significant attention as a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor plays a critical role in adipogenesis, glucose metabolism, and inflammation. The interaction between 15d-PGJ₂ and PPARγ initiates a cascade of transcriptional events that modulate a wide array of physiological and pathological processes. Beyond its well-established PPARγ-dependent activities, 15d-PGJ₂ also exerts biological effects through PPARγ-independent mechanisms, primarily by interacting with key components of other signaling pathways, such as the NF-κB pathway. This technical guide provides a comprehensive overview of 15d-PGJ₂ as a PPARγ ligand, detailing its binding characteristics, mechanism of action, and physiological relevance. It includes structured quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to 15d-PGJ₂

15d-PGJ₂ is a terminal metabolite of the prostaglandin D₂ (PGD₂) dehydration pathway.[1] Unlike many other prostaglandins that act through cell surface receptors, 15d-PGJ₂ can enter the cell and directly interact with nuclear receptors, most notably PPARγ.[2] Its discovery as an endogenous PPARγ ligand in 1995 opened new avenues for understanding the regulation of metabolic and inflammatory processes.[3]

Quantitative Data: Binding Affinity and Physiological Concentrations

The efficacy of 15d-PGJ₂ as a PPARγ ligand is underscored by its binding affinity and the concentrations at which it is found in biological systems. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell/System Context | Reference |

| Binding Affinity (Kd) | 3.05 ± 0.21 µM | C285S mutant PPARγ ligand-binding domain | [4] |

| EC₅₀ for PPARγ Activation | 2 µM | PPARγ-mediated transcription assays in cultured cells | [5] |

| EC₅₀ for Adipocyte Differentiation | 7 µM | C3H10T1/2 fibroblasts | [5] |

Table 1: In Vitro Binding and Activity of 15d-PGJ₂ for PPARγ

| Fluid | Concentration Range | Method of Detection | Reference |

| Human Plasma | 2.5 - 349.6 pg/mL | LC-MS/MS | [6] |

| Synovial Fluid | Barely detectable | Mass Spectrometry | [7] |

| Urine | ~5 pM (in vitro) | LC-MS/MS | [8] |

Table 2: Physiological Concentrations of 15d-PGJ₂

Mechanism of Action: PPARγ-Dependent and -Independent Pathways

15d-PGJ₂ exerts its biological effects through two main routes: activation of PPARγ and direct interaction with other signaling molecules.

PPARγ-Dependent Signaling Pathway

The canonical pathway for 15d-PGJ₂ action involves its binding to and activation of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1] This pathway is central to the roles of 15d-PGJ₂ in adipocyte differentiation, lipid metabolism, and the transrepression of inflammatory genes.

Figure 1: PPARγ-Dependent Signaling Pathway of 15d-PGJ₂.

PPARγ-Independent Signaling: Inhibition of the NF-κB Pathway

15d-PGJ₂ can also modulate cellular processes independently of PPARγ. A key example is its potent anti-inflammatory effect through the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] This inhibition occurs at multiple levels:

-

Inhibition of IκB Kinase (IKK): 15d-PGJ₂ can directly interact with and inhibit IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB.[9]

-

Direct Inhibition of NF-κB DNA Binding: The electrophilic carbon in the cyclopentenone ring of 15d-PGJ₂ can form a covalent adduct with cysteine residues in the p65 subunit of NF-κB. This modification directly impairs the ability of NF-κB to bind to its DNA response elements.[9]

Figure 2: PPARγ-Independent Inhibition of the NF-κB Pathway by 15d-PGJ₂.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 15d-PGJ₂ with PPARγ and its biological effects.

PPARγ Competitive Binding Assay (Radioligand)

This assay determines the affinity of 15d-PGJ₂ for PPARγ by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant human PPARγ protein

-

Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)

-

Unlabeled 15d-PGJ₂

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 1 mM DTT)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of unlabeled 15d-PGJ₂ in assay buffer.

-

In a microplate, combine the purified PPARγ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 15d-PGJ₂ or vehicle control.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled PPARγ ligand.

-

Calculate the specific binding at each concentration of 15d-PGJ₂ by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 15d-PGJ₂ concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of 15d-PGJ₂ to activate PPARγ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vector for human PPARγ

-

Reporter vector containing a PPRE upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

15d-PGJ₂

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A co-transfection with a vector expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.

-

After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of 15d-PGJ₂ or a vehicle control.

-

Incubate the cells for a further 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the logarithm of the 15d-PGJ₂ concentration to determine the EC₅₀ value.

Figure 3: Experimental Workflow for a PPARγ Reporter Gene Assay.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds like 15d-PGJ₂.[2]

Materials:

-

Rats or mice

-

1% (w/v) λ-carrageenan solution in sterile saline

-

15d-PGJ₂ solution in a suitable vehicle

-

Pletysmometer or calipers for measuring paw volume/thickness

-

Vehicle control

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer 15d-PGJ₂ or the vehicle control to the animals via a chosen route (e.g., intraperitoneal, oral) at a predetermined time before the carrageenan injection.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

-

Compare the edema in the 15d-PGJ₂-treated groups with the vehicle-treated control group to determine the percentage of inhibition of inflammation.

In Vitro Adipocyte Differentiation Assay

This assay is used to evaluate the pro-adipogenic effects of 15d-PGJ₂.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1)

-

Preadipocyte growth medium

-

Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Adipocyte maintenance medium (containing insulin)

-

15d-PGJ₂

-

Oil Red O stain and isopropanol for elution

-

Spectrophotometer

Procedure:

-

Culture preadipocytes in growth medium until they reach confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of 15d-PGJ₂ or a vehicle control.

-

After 2-3 days, replace the differentiation medium with maintenance medium containing 15d-PGJ₂ or vehicle.

-

Continue to culture the cells for an additional 4-6 days, replacing the maintenance medium every 2 days.

-

After differentiation is complete (typically 8-10 days), wash the cells with PBS and fix them with formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

After washing away the excess stain, elute the retained stain from the cells using isopropanol.

-

Quantify the amount of eluted stain by measuring the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

Compare the absorbance values from the 15d-PGJ₂-treated cells to the vehicle-treated cells to assess the extent of adipocyte differentiation.

Figure 4: Workflow for In Vitro Adipocyte Differentiation Assay.

Conclusion and Future Directions

15d-PGJ₂ stands as a pivotal endogenous modulator of PPARγ, with profound implications for metabolic and inflammatory diseases. Its dual mechanism of action, encompassing both PPARγ-dependent and -independent pathways, offers a complex yet fascinating picture of its regulatory roles. The quantitative data on its binding affinity and physiological concentrations highlight the ongoing debate about its role as a true physiological ligand versus a pharmacological tool. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted biology of 15d-PGJ₂.

Future research should focus on elucidating the precise in vivo conditions under which 15d-PGJ₂ levels are sufficient to activate PPARγ, further exploring the interplay between its PPARγ-dependent and -independent effects, and harnessing its therapeutic potential for the development of novel treatments for metabolic syndrome, inflammatory disorders, and cancer. The continued exploration of this intriguing molecule promises to yield valuable insights into fundamental biological processes and may pave the way for innovative therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. criver.com [criver.com]

PPARγ-Independent Effects of 15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a terminal cyclopentenone prostaglandin derived from prostaglandin D₂. While it is a well-known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a substantial body of evidence has demonstrated that many of its biological activities occur independently of PPARγ activation. These effects are largely attributed to its electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring, which allows it to form covalent Michael adducts with nucleophilic sulfhydryl groups of cysteine residues in various cellular proteins. This direct protein modification can profoundly alter protein function and trigger a range of cellular responses. This technical guide provides an in-depth overview of the core PPARγ-independent mechanisms of 15d-PGJ₂, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Signaling Pathways Modulated by 15d-PGJ₂ Independently of PPARγ

Inhibition of the NF-κB Signaling Pathway

15d-PGJ₂ is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival, through direct covalent modification of key signaling components.[1][2][3][4][5][6][7] This inhibition occurs at multiple levels of the pathway, independent of PPARγ.

-

Direct Inhibition of IκB Kinase (IKK) Activity: 15d-PGJ₂ can directly interact with the IKK complex, inhibiting its kinase activity.[2][3][6][8] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

Covalent Modification of NF-κB Subunits: 15d-PGJ₂ can form covalent adducts with cysteine residues within the DNA-binding domains of NF-κB subunits, such as p50 and p65.[1][9] This modification directly impairs the ability of NF-κB to bind to its target DNA sequences.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

15d-PGJ₂ is a potent activator of the Keap1-Nrf2 pathway, which is a primary cellular defense mechanism against oxidative stress.[10][11] This activation is a classic example of its PPARγ-independent action through covalent modification.

-

Covalent Modification of Keap1: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and proteasomal degradation. 15d-PGJ₂ forms a Michael adduct with reactive cysteine residues on Keap1.[10] This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.

-

Nrf2 Nuclear Translocation and ARE Activation: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

15d-PGJ₂ can induce the activation of several MAPK pathways, including c-Jun N-terminal kinase (JNK), p38 MAPK, and to a lesser extent, extracellular signal-regulated kinase (ERK).[1][12][13] This activation is often linked to the induction of cellular stress and apoptosis.

-

Activation of JNK and p38 MAPK: Treatment of various cell types with 15d-PGJ₂ leads to the phosphorylation and activation of JNK and p38 MAPK.[1][12][14] This can subsequently trigger downstream events such as the activation of transcription factors like c-Jun and the induction of apoptosis.

-

Induction of Apoptosis: The activation of JNK and p38 MAPK is a key mechanism through which 15d-PGJ₂ induces apoptosis in a PPARγ-independent manner.[14]

Inhibition of the JAK-STAT Signaling Pathway

15d-PGJ₂ has been shown to inhibit the JAK-STAT pathway, which is crucial for signaling by numerous cytokines and growth factors.[15][16]

-

Inhibition of STAT3 Phosphorylation: 15d-PGJ₂ can inhibit the IL-6 and IL-10-induced phosphorylation of STAT3 on tyrosine 705.[15][16][17][18][19] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes. The proposed mechanism involves the direct covalent binding of 15d-PGJ₂ to cysteine 259 of STAT3.[16]

Quantitative Data on PPARγ-Independent Effects of 15d-PGJ₂

The following tables summarize quantitative data from various studies on the PPARγ-independent effects of 15d-PGJ₂.

Table 1: Inhibition of NF-κB Signaling

| Cell Type | Stimulus | 15d-PGJ₂ Concentration | Effect | Reference |

| RAW264.7 Macrophages | LPS (1 µg/ml) | 6 µM | Inhibition of IKK activity | [3] |

| HeLa Cells | TPA (100 nM) | 6 µM | Inhibition of NF-κB DNA binding | [2] |

| Murine Peritoneal Macrophages | LPS (1 µg/ml) | 6 µM | Inhibition of IKK activity | [3] |

| HeLa Cells | Interleukin-1 | 10 µM | Inhibition of NF-κB DNA binding | [9] |

Table 2: Activation of MAPK Signaling

| Cell Type | 15d-PGJ₂ Concentration | Time | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 4-8 h | Peak phosphorylation of JNK1/2 and p38 MAPK | [1] |

| HL-1 Cardiomyocytes | 15 µM | 5-7.5 min | Detectable phosphorylation of p38 and p42/44 MAPK | [13] |

| Primary Murine Cardiomyocytes | 10-100 nM | 1 h | Phosphorylation of p38 and p42/44 MAPK | [20] |

| Osteosarcoma Cells (U2-OS, Saos-2) | 20 µM | 5-15 min | Increased phosphorylation of ERK1/2, p38, and JNK | [12] |

Table 3: Inhibition of JAK-STAT Signaling

| Cell Type | Stimulus | 15d-PGJ₂ Concentration | Effect | Reference |

| Primary Human Monocytes | IL-10 (20 ng/ml) | 10 µM | Inhibition of STAT3 phosphorylation | [17] |

| THP-1 Cells | IL-10 (20 ng/ml) | 10 µM | Inhibition of STAT3 phosphorylation | [17] |

| Primary Human Lymphocytes | IL-6 | Not specified | Blocked Stat1 and Stat3 activation | [15] |

| MDA-MB-231 and MDA-MB-468 Breast Cancer Cells | Constitutive | Concentration-dependent | Reduced P-STAT3 levels | [18] |

Table 4: Induction of Apoptosis and Cell Cycle Arrest

| Cell Type | 15d-PGJ₂ Concentration | Duration | Effect | Reference |

| Osteosarcoma Cells (U2OS, Saos-2, MG63) | 10-20 µM | 72 h | Increased G2/M DNA content | [21] |

| Osteosarcoma Cells (U2-OS, Saos-2) | 20 µM | 12-24 h | Increased early and late apoptosis | [12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not specified | Apoptosis | [1] |

| A172 Human Glioma Cells | Not specified | 24 h | Caspase-independent cell death | [22] |

Detailed Experimental Protocols

Assay for Covalent Modification of Proteins by 15d-PGJ₂

This protocol describes the use of biotinylated 15d-PGJ₂ to detect its covalent binding to target proteins.

Materials:

-

Biotinylated 15d-PGJ₂

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer)

-

Neutravidin or Streptavidin-agarose beads

-

SDS-PAGE gels and Western blot apparatus

-

Antibody against the protein of interest

-

Streptavidin-HRP conjugate

Procedure:

-

Treat cells with biotinylated 15d-PGJ₂ at the desired concentration and for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysate with neutravidin or streptavidin-agarose beads to pull down biotinylated proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the protein of interest to confirm its modification by biotinylated 15d-PGJ₂. Alternatively, probe with streptavidin-HRP to visualize all biotinylated proteins.

In Vitro IκB Kinase (IKK) Assay

This protocol is for assessing the direct inhibitory effect of 15d-PGJ₂ on IKK activity.[3]

Materials:

-

Purified active IKK complex

-

GST-IκBα (1-54) substrate

-

15d-PGJ₂

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Pre-incubate the purified IKK complex with various concentrations of 15d-PGJ₂ in kinase reaction buffer.

-

Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography and quantify the band intensity.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is used to determine the effect of 15d-PGJ₂ on the DNA binding activity of NF-κB.

Materials:

-

Nuclear extracts from cells treated with or without 15d-PGJ₂ and a stimulus (e.g., TNF-α).

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with ³²P or a non-radioactive tag.

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Non-denaturing polyacrylamide gel.

Procedure:

-

Incubate nuclear extracts with poly(dI-dC) to block non-specific DNA binding.

-

Add the labeled NF-κB probe and incubate to allow protein-DNA complex formation.

-

For competition assays, add an excess of unlabeled probe.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the complexes by autoradiography or other appropriate detection methods.

Nrf2 Nuclear Translocation Assay

This protocol assesses the ability of 15d-PGJ₂ to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cells treated with 15d-PGJ₂.

-

Nuclear and cytoplasmic extraction kit.

-

SDS-PAGE and Western blot apparatus.

-

Anti-Nrf2 antibody.

-

Antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

Procedure:

-

Treat cells with 15d-PGJ₂ for various times.

-

Fractionate the cells to separate the nuclear and cytoplasmic extracts.

-

Quantify the protein concentration in each fraction.

-

Perform Western blotting on both fractions using an anti-Nrf2 antibody.

-

Use Lamin B1 and GAPDH as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.

-

Quantify the Nrf2 band intensity in each fraction to determine the extent of nuclear translocation.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of 15d-PGJ₂ on cell cycle distribution.[21][23]

Materials:

-

Cells treated with 15d-PGJ₂.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Harvest cells (including any floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis, in response to 15d-PGJ₂ treatment.[24]

Materials:

-

Cells treated with 15d-PGJ₂.

-

Cell lysis buffer.

-

Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

-

Microplate reader (fluorometer or spectrophotometer).

Procedure:

-

Treat cells with 15d-PGJ₂ to induce apoptosis.

-

Lyse the cells and collect the supernatant.

-

Add the caspase substrate to the cell lysate.

-

Incubate at 37°C.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

The increase in signal corresponds to the level of caspase activity.

Conclusion

The PPARγ-independent effects of 15d-PGJ₂ are a critical aspect of its biological activity and are primarily driven by its ability to covalently modify proteins. This technical guide has outlined the major signaling pathways involved, provided quantitative data on these effects, and detailed key experimental protocols for their investigation. A thorough understanding of these PPARγ-independent mechanisms is essential for researchers and drug development professionals working with 15d-PGJ₂ and other electrophilic lipids, as it provides a more complete picture of their cellular actions and therapeutic potential. The provided diagrams and protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex biology of this fascinating molecule.

References

- 1. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. e-century.us [e-century.us]

- 6. 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 15-Deoxy-Delta 12,14-prostaglandin J2 inhibition of NF-kappaB-DNA binding through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of 15-deoxy-Δ12,14-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defense induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Nrf2-dependent gene expression by 15-deoxy-Delta12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 15-Deoxy-delta12,14-PGJ2 inhibits IL-6-induced Stat3 phosphorylation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. jcpjournal.org [jcpjournal.org]

- 19. Inhibition of IL-10-induced STAT3 activation by 15-deoxy-Delta12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 15-deoxy-(Delta12,14)-prostaglandin J2 (15d-PGJ2) induces cell death through caspase-independent mechanism in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. creative-bioarray.com [creative-bioarray.com]

The Biosynthesis of 15-deoxy-Δ12,14-prostaglandin J2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin, a terminal metabolite of the cyclooxygenase (COX) pathway. Initially identified as a dehydration product of prostaglandin D2 (PGD2), 15d-PGJ2 has garnered significant attention for its potent biological activities, particularly its anti-inflammatory and pro-resolving properties.[1][2] Unlike classical prostaglandins that signal through cell surface G-protein coupled receptors, 15d-PGJ2 exerts many of its effects through covalent adduction to and modulation of intracellular signaling proteins, most notably transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and components of the nuclear factor-κB (NF-κB) signaling cascade.[3][4] This technical guide provides an in-depth overview of the biosynthesis of 15d-PGJ2, quantitative data on its production, detailed experimental protocols for its study, and a visualization of its key signaling pathways.

Biosynthesis Pathway of 15d-PGJ2

The formation of 15d-PGJ2 is a multi-step process that begins with the release of arachidonic acid from membrane phospholipids and culminates in a series of enzymatic and non-enzymatic transformations.

Liberation of Arachidonic Acid

The biosynthesis is initiated by the enzymatic action of phospholipase A2 (PLA2) , which hydrolyzes the sn-2 position of membrane glycerophospholipids to release arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid.

The Cyclooxygenase Pathway

Arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . These enzymes catalyze a two-step reaction: a cyclooxygenase reaction that forms the unstable intermediate prostaglandin G2 (PGG2), followed by a peroxidase reaction that converts PGG2 to prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate in the synthesis of all prostanoids.

Formation of Prostaglandin D2

PGH2 is subsequently isomerized to prostaglandin D2 (PGD2) by the action of prostaglandin D synthase (PGDS) . Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[5] The tissue-specific expression of these synthases largely determines the local production of PGD2.

Non-Enzymatic Conversion to 15d-PGJ2

PGD2 is an unstable molecule that undergoes a series of spontaneous, non-enzymatic dehydration and isomerization reactions to form the J-series prostaglandins. This cascade proceeds as follows:

-

PGD2 undergoes dehydration to form prostaglandin J2 (PGJ2) .

-

PGJ2 is then isomerized to Δ12-prostaglandin J2 (Δ12-PGJ2) .

-

Finally, a second dehydration and isomerization step converts Δ12-PGJ2 to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) .[1]

This conversion can be facilitated by albumin in vitro, although it also occurs in its absence.[2]

Quantitative Data

The production and stability of 15d-PGJ2 and its precursors are critical parameters for understanding its biological function. The following tables summarize key quantitative data from the literature.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Ovine COX-1 | Arachidonic Acid | ~5 | ~35 | [6] |

| Human COX-2 | Arachidonic Acid | ~8 | ~25 | [6] |

| Rat Brain PGDS | PGH2 | 30 | 1.34 | [7] |

| Human L-PGDS | PGH2 | - | 0.28 (turnover) | [8] |

Table 1: Kinetic Parameters of Key Enzymes in the 15d-PGJ2 Biosynthesis Pathway. Km and Vmax values can vary depending on the experimental conditions and enzyme source.

| Molecule | Half-life in Plasma | Conditions | Reference(s) |

| PGD2 | ~30 minutes | Human plasma, ex vivo | [1] |

| 15d-PGJ2 | Stable for 48 hours | Cell-free medium | [2] |

Table 2: Stability of PGD2 and 15d-PGJ2. The stability of these molecules can be influenced by factors such as pH, temperature, and the presence of binding proteins.

| Biological Matrix | Concentration Range (pg/mL) | Species | Condition | Reference(s) |

| Human Plasma | 2.5 - 349.6 | Human | Healthy and diabetic individuals | |

| 3T3-L1 cell medium | 0.64 (basal) - 22.5 (AA stimulated) | Mouse | Preadipocytes | |

| Synovial Fluid | 100 - 1000 | Human | Osteoarthritis and Rheumatoid Arthritis | |

| Inflammatory Exudate | 500 - 5000 ng/ml | Mouse | Zymosan-induced peritonitis |

Table 3: Concentrations of 15d-PGJ2 in Various Biological Samples. Concentrations can vary significantly depending on the physiological or pathological state.

Experimental Protocols

Quantification of 15d-PGJ2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive method for the quantification of 15d-PGJ2 in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of plasma, add an internal standard (e.g., d4-15d-PGJ2).

-

Acidify the sample to pH 3-4 with 1M HCl.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified plasma onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water followed by 5 mL of hexane.

-

Elute the prostaglandins with 5 mL of methyl formate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

-

LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions:

-

15d-PGJ2: Q1 315.2 -> Q3 271.2

-

d4-15d-PGJ2 (Internal Standard): Q1 319.2 -> Q3 275.2

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of 15d-PGJ2 on the activation of the NF-κB pathway.

1. Cell Culture and Treatment

-

Culture cells (e.g., RAW 264.7 macrophages) in appropriate medium.

-

Pre-treat cells with various concentrations of 15d-PGJ2 for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide (LPS), 1 µg/mL) for 30-60 minutes.

2. Protein Extraction

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways of 15d-PGJ2

15d-PGJ2 modulates cellular function primarily through its interaction with the NF-κB and PPARγ signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. 15d-PGJ2 is a potent inhibitor of this pathway, acting at multiple levels:

-

Direct Covalent Modification: The electrophilic α,β-unsaturated ketone in the cyclopentenone ring of 15d-PGJ2 can form a Michael adduct with cysteine residues on key signaling proteins.

-

IKK Complex: 15d-PGJ2 can directly bind to and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[3]

-

NF-κB Subunits: 15d-PGJ2 can also directly modify cysteine residues on the NF-κB subunits themselves (e.g., p50 and p65), inhibiting their ability to bind to DNA.

-

-

PPARγ-Dependent Inhibition: Activation of PPARγ by 15d-PGJ2 can lead to the transrepression of NF-κB target genes.

Activation of the PPARγ Signaling Pathway

15d-PGJ2 is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.

-

Ligand Binding and Heterodimerization: 15d-PGJ2 binds to the ligand-binding domain of PPARγ, inducing a conformational change. This promotes the dissociation of corepressors and the recruitment of coactivators.

-

DNA Binding and Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.[1]

References

- 1. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Deoxy-Delta 12,14-prostaglandin J2 inhibition of NF-kappaB-DNA binding through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Regulation of NF-κB Signaling by 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is an endogenous lipid mediator and a potent anti-inflammatory agent that exerts significant control over the Nuclear Factor-kappa B (NF-κB) signaling pathway. As a key regulator of inflammation, immunity, and cell survival, the NF-κB pathway presents a critical target for therapeutic intervention. 15d-PGJ2 inhibits this pathway through a multi-faceted approach, involving both Peroxisome Proliferator-Activated Receptor γ (PPARγ)-dependent and -independent mechanisms. The primary PPARγ-independent actions include the direct covalent modification and inhibition of the IκB kinase (IKK) complex and the NF-κB subunits p65 and p50, thereby preventing IκBα degradation, NF-κB nuclear translocation, and DNA binding. This technical guide provides an in-depth review of these core regulatory mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions to support further research and drug development efforts targeting the NF-κB cascade.

Introduction: NF-κB Signaling and the Role of 15d-PGJ2

The NF-κB family of transcription factors are central orchestrators of the inflammatory response.[1] In most resting cells, NF-κB dimers, typically the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[2][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[2][3] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[2][3] This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[2][4][5]

15d-PGJ2, a terminal metabolite of the prostaglandin D2 (PGD2) pathway, emerges during the resolution phase of inflammation.[4] It is a cyclopentenone prostaglandin (cyPG) characterized by a chemically reactive α,β-unsaturated carbonyl group, which is crucial for many of its biological activities.[1][6] 15d-PGJ2 is also recognized as a high-affinity endogenous ligand for the nuclear receptor PPARγ.[7][8][9] Its anti-inflammatory properties are attributed to its ability to potently inhibit NF-κB signaling at multiple levels, making it a subject of intense investigation for therapeutic applications.[7][8]

Core Regulatory Mechanisms of NF-κB by 15d-PGJ2

15d-PGJ2 employs a sophisticated, multi-pronged strategy to suppress NF-κB activation, which can be broadly classified into PPARγ-independent and PPARγ-dependent pathways.

PPARγ-Independent Inhibition

The most direct and potent inhibitory effects of 15d-PGJ2 on the NF-κB pathway occur independently of PPARγ activation. These mechanisms rely on the electrophilic nature of the cyclopentenone ring, which allows 15d-PGJ2 to form covalent adducts with specific cysteine residues on key signaling proteins via a Michael addition reaction.[6][8]

A primary point of intervention is the IKK complex. 15d-PGJ2 directly inhibits IKK activity, preventing the phosphorylation of IκBα.[2][6][10] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation in response to stimuli like LPS.[2][6][11] The mechanism involves the covalent modification of a critical cysteine residue (Cys-179) within the activation loop of the IKKβ subunit.[8][12] This modification prevents the phosphorylation necessary for IKK activation.[8]

In a distinct, downstream mechanism, 15d-PGJ2 can inhibit the DNA binding of NF-κB subunits that have already translocated to the nucleus.[2][13] This is particularly evident in cell types like HeLa cells, where 15d-PGJ2 inhibits NF-κB activity without preventing its nuclear entry.[2][3][13] This direct inhibition is achieved through covalent modification of critical cysteine residues within the DNA-binding domains of NF-κB proteins.[8][9] Specific targets identified include Cys-38 on the p65 subunit and Cys-62 on the p50 subunit.[2][12][13] Alkylation of these residues sterically hinders the protein-DNA interaction.[2][13]

PPARγ-Dependent Inhibition

As a natural agonist for PPARγ, 15d-PGJ2 can also suppress NF-κB through receptor-dependent mechanisms.[4][7] Activation of PPARγ can lead to the transrepression of NF-κB-driven inflammatory gene expression.[2][6] This can occur through several proposed mechanisms, including competition for limited co-activators or direct protein-protein interactions where activated PPARγ interferes with the transcriptional machinery assembled by NF-κB. This pathway contributes to the inhibition of genes like iNOS and TNF-α.[4]

Visualized Signaling Pathways

Caption: 15d-PGJ2 inhibits NF-κB via IKK, direct p65/p50 modification, and PPARγ activation.

Quantitative Analysis of Inhibition

The inhibitory potency of 15d-PGJ2 varies depending on the cell type, stimulus, and the specific endpoint being measured. The following tables summarize key quantitative data reported in the literature.

Table 1: Effective Concentrations of 15d-PGJ2 on NF-κB Pathway Components

| Parameter Measured | Cell Type | Stimulus | Effective Concentration | % Inhibition | Citation |

| NF-κB DNA Binding Activity | RAW 264.7 Macrophages | LPS/IFN-γ | ~0.5 µM (IC50) | 50% | [10] |

| NF-κB DNA Binding Activity | Multiple Myeloma / Burkitt's Lymphoma Cells | Constitutive | < 10 µM (IC50) | 50% | [14] |

| IKK Activity (in vitro) | Immunoprecipitated from Macrophages | N/A | 2 µM | 83% | [10][15] |

| p65 Nuclear Translocation | RAW 264.7 Macrophages | LPS | 6 µM | Significant prevention | [2][3] |

| IκBα Degradation | RAW 264.7 Macrophages | LPS | 6 µM | Significant inhibition | [2] |

Key Experimental Methodologies

Investigating the effects of 15d-PGJ2 on NF-κB signaling requires a combination of molecular and cellular biology techniques. Detailed protocols for the most critical assays are outlined below.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is the gold standard for assessing the DNA binding activity of transcription factors in nuclear extracts.

-

Nuclear Extract Preparation: Treat cells (e.g., RAW 264.7 macrophages) with the desired stimulus (e.g., 1 µg/mL LPS) with or without 15d-PGJ2 for a specified time (e.g., 30-60 minutes). Harvest cells, lyse the plasma membrane with a hypotonic buffer, and isolate nuclei by centrifugation. Lyse the nuclei with a high-salt buffer to release nuclear proteins. Quantify protein concentration using a Bradford or BCA assay.

-

Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 Polynucleotide Kinase) or a non-radioactive tag (e.g., biotin, fluorophore).

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. The reaction is typically performed for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel. The larger complexes migrate slower than the free, unbound probe.

-

Detection: Visualize the probe by autoradiography (for ³²P) or appropriate chemiluminescent/fluorescent imaging. A decrease in the intensity of the shifted band in 15d-PGJ2-treated samples indicates inhibition of DNA binding.[2][10] For supershift assays to confirm specificity, an antibody against an NF-κB subunit (e.g., p65) is added to the binding reaction, causing a further retardation of the complex.[3]

In Vitro IKK Kinase Assay

This assay directly measures the catalytic activity of the IKK complex.

-

Cell Lysis and Immunoprecipitation: Stimulate cells (e.g., peritoneal macrophages) with LPS for a short period (e.g., 10 minutes) to maximally activate IKK. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Incubate the whole-cell lysate with an antibody against an IKK subunit (e.g., IKKβ) overnight at 4°C. Precipitate the immune complexes using Protein A/G-agarose beads.

-